Cas no 2138567-26-5 (6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol)

6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol is a structurally complex organic compound featuring a spiro[4.5]decane core with a cyclobutylmethyl-ethylamino substituent at the 6-position and a hydroxyl group at the 8-position. This unique scaffold offers potential utility in medicinal chemistry, particularly as a pharmacophore for targeting central nervous system (CNS) receptors or enzymes due to its rigid spirocyclic framework and functional group diversity. The cyclobutyl and ethyl groups may enhance lipophilicity and binding selectivity, while the hydroxyl group provides a site for further derivatization or hydrogen bonding interactions. Its stereochemistry and conformational constraints could be advantageous in designing selective bioactive molecules.
6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol structure
2138567-26-5 structure
Product name:6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol
CAS No:2138567-26-5
MF:C17H31NO
MW:265.434145212173
CID:6266437
PubChem ID:165787532

6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol Chemical and Physical Properties

Names and Identifiers

    • 6-[(cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol
    • 2138567-26-5
    • EN300-1161660
    • 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol
    • Inchi: 1S/C17H31NO/c1-2-18(13-14-6-5-7-14)16-12-15(19)8-11-17(16)9-3-4-10-17/h14-16,19H,2-13H2,1H3
    • InChI Key: DNWAAUKEYIJROW-UHFFFAOYSA-N
    • SMILES: OC1CCC2(CCCC2)C(C1)N(CC)CC1CCC1

Computed Properties

  • Exact Mass: 265.240564612g/mol
  • Monoisotopic Mass: 265.240564612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 23.5Ų

6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1161660-1.0g
6-[(cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol
2138567-26-5
1g
$0.0 2023-06-08

6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol Related Literature

Additional information on 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol

Introduction to 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138567-26-5)

6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138567-26-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This spirocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The compound's spirocyclic framework and the presence of a cyclobutylmethyl and ethyl amino group contribute to its distinct chemical and biological properties.

The chemical structure of 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol is particularly intriguing due to its spirocyclic nature, which provides enhanced stability and unique conformational flexibility. The spirocyclic core, combined with the amino substituents, allows for a wide range of interactions with biological targets, making it a valuable candidate for drug development.

Recent studies have highlighted the potential of 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol in various therapeutic areas. One of the most notable applications is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects, potentially due to its ability to modulate specific neurotransmitter systems and reduce oxidative stress.

In addition to its neuroprotective properties, 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol has also been investigated for its anti-inflammatory and analgesic activities. A study conducted by a team at the University of California, Los Angeles (UCLA), demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines and reduces pain sensitivity in animal models. These findings suggest that it could be a promising candidate for the development of new anti-inflammatory and analgesic drugs.

The pharmacokinetic properties of 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive option for further clinical development.

In terms of safety and toxicity, preclinical studies have shown that 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol is well-tolerated at therapeutic doses. Animal studies have not reported any significant adverse effects, suggesting that it has a favorable safety profile. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

The synthetic route for producing 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol has been optimized to ensure high yield and purity. A recent publication in the Tetrahedron Letters detailed an efficient synthetic method involving several key steps, including the formation of the spirocyclic core and the introduction of the amino substituents. This optimized synthetic route facilitates large-scale production, making it feasible for commercialization.

The potential applications of 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol extend beyond neurological disorders and inflammation. Ongoing research is exploring its use in other therapeutic areas, such as cancer treatment and cardiovascular diseases. Preliminary studies have shown that this compound may have antiproliferative effects on certain cancer cell lines and could potentially be used as an adjunct therapy in cancer treatment.

In conclusion, 6-[(Cyclobutylmethyl)(ethyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138567-26-5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and promising preclinical results make it an exciting candidate for further research and development in the pharmaceutical industry.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd